2,4-Diamino-6-hydroxypyrimidine-15N3
Description
Significance of Pyrimidine (B1678525) Derivatives in Biochemical and Medicinal Chemistry Research
Pyrimidine derivatives are fundamental to numerous biological processes, solidifying their importance in biochemical and medicinal chemistry. As core components of nucleic acids—uracil, thymine, and cytosine—they are integral to genetic information storage and transfer. medchemexpress.com Beyond this central role, the pyrimidine scaffold is a common motif in various bioactive molecules. nbinno.comresearchgate.net This includes vitamins such as thiamine (B1217682) (vitamin B1) and riboflavin (B1680620) (vitamin B2), which are essential for cellular metabolism. nih.gov
In medicinal chemistry, pyrimidine derivatives have been extensively explored and developed as therapeutic agents for a wide range of conditions. researchgate.netnih.gov Their structural versatility allows for modifications that can lead to potent and selective inhibitors of enzymes, making them valuable in drug discovery. frontiersin.org For instance, the well-known anticancer drug 5-fluorouracil (B62378) is a pyrimidine analog that functions as an antimetabolite, interfering with DNA synthesis in rapidly dividing cancer cells. medchemexpress.com Furthermore, pyrimidine-based compounds have been developed as antimicrobial, antiviral, and anti-inflammatory agents, highlighting the broad therapeutic potential of this class of molecules. nih.govfrontiersin.org
Rationale for Stable Isotope Labeling with ¹⁵N in Chemical and Biological Investigations
Stable isotope labeling is a powerful technique for elucidating chemical and biological processes without the safety concerns associated with radioactive isotopes. researchgate.net The use of heavy isotopes like ¹³C, ¹⁵N, and ¹⁸O allows researchers to track the fate of molecules in complex systems. tsijournals.com ¹⁵N labeling is particularly valuable for studying nitrogen-containing compounds like pyrimidines due to the central role of nitrogen in their structure and function.
The primary rationale for using ¹⁵N labeling lies in its utility in analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. In MS, the mass difference between the labeled (¹⁵N) and unlabeled (¹⁴N) compounds allows for the precise quantification of molecules and the tracking of metabolic pathways. nih.govorgsyn.org This is especially useful in metabolomics and proteomics to understand how cells process and utilize specific compounds. nih.gov
In NMR spectroscopy, the ¹⁵N nucleus has a distinct magnetic moment that can be detected. rsc.org While ¹⁵N NMR is often less sensitive than proton (¹H) NMR, modern techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can provide detailed information about the chemical environment of the nitrogen atoms within a molecule. rsc.org This is instrumental in determining molecular structure, studying intermolecular interactions, and probing the mechanisms of enzyme-catalyzed reactions. nih.gov
Overview of Research Trajectories for 2,4-Diamino-6-hydroxypyrimidine-¹⁵N₃
While extensive research exists for the unlabeled 2,4-diamino-6-hydroxypyrimidine (B22253), specific studies detailing the synthesis and application of its fully ¹⁵N-labeled form, 2,4-diamino-6-hydroxypyrimidine-¹⁵N₃, are not widely reported in publicly available literature. However, based on the known applications of the parent compound and the principles of stable isotope labeling, several potential research trajectories can be proposed.
The primary application of 2,4-diamino-6-hydroxypyrimidine-¹⁵N₃ would likely be in mechanistic studies of its primary biological target, GTP cyclohydrolase I (GTPCH I). As a known inhibitor of this enzyme, the ¹⁵N₃-labeled compound could be used in NMR and MS-based assays to:
Investigate Binding Interactions: ¹⁵N NMR could be employed to monitor changes in the chemical shifts of the nitrogen atoms upon binding to GTPCH I. This would provide precise information about which nitrogen atoms are involved in the interaction with the enzyme's active site.
Elucidate the Mechanism of Inhibition: By tracking the labeled nitrogen atoms, researchers could gain a deeper understanding of how 2,4-diamino-6-hydroxypyrimidine interferes with the enzymatic reaction. This could involve monitoring the formation of any covalent or non-covalent intermediates.
Trace Metabolic Fate: In cellular or in vivo studies, 2,4-diamino-6-hydroxypyrimidine-¹⁵N₃ could be used as a tracer to determine its metabolic fate. Mass spectrometry could identify any downstream metabolites, providing insights into how the compound is processed by the cell.
The synthesis of 2,4-diamino-6-hydroxypyrimidine-¹⁵N₃ would likely involve the use of ¹⁵N-labeled starting materials, such as ¹⁵N-guanidine, in established synthetic routes for the unlabeled compound.
Historical Context of 2,4-Diamino-6-hydroxypyrimidine Studies
The study of pyrimidine derivatives has a long history, with the first isolation of a pyrimidine derivative, alloxan, occurring in 1818. nih.gov 2,4-Diamino-6-hydroxypyrimidine, also known as DAHP, emerged as a compound of interest due to its structural similarity to purines and its biological activity. Early synthetic methods for 2,4-diamino-6-hydroxypyrimidine were established, with one notable procedure involving the reaction of ethyl cyanoacetate (B8463686) with guanidine (B92328). orgsyn.orgchemicalbook.com
A significant milestone in the research of 2,4-diamino-6-hydroxypyrimidine was its identification as a potent inhibitor of GTP cyclohydrolase I. medchemexpress.comselleckchem.com This enzyme is the rate-limiting step in the de novo synthesis of tetrahydrobiopterin (B1682763) (BH₄), an essential cofactor for several enzymes, including nitric oxide synthases (NOS). selleckchem.comcaymanchem.com This discovery positioned 2,4-diamino-6-hydroxypyrimidine as a valuable pharmacological tool to investigate the roles of BH₄ and GTPCH I in various physiological and pathological processes. medchemexpress.comfrontiersin.org
Subsequent research has utilized 2,4-diamino-6-hydroxypyrimidine to explore the consequences of BH₄ depletion in different biological systems. These studies have shed light on the importance of the GTPCH I pathway in nitric oxide production, neurotransmitter synthesis, and immune responses. medchemexpress.comnih.gov The compound's ability to inhibit GTPCH I has been shown to be dependent on the presence of the GTPCH I feedback regulatory protein (GFRP) in some systems. researchgate.netnih.gov
Physicochemical Properties of 2,4-Diamino-6-hydroxypyrimidine
| Property | Value |
|---|---|
| CAS Number | 56-06-4 |
| Molecular Formula | C₄H₆N₄O |
| Molecular Weight | 126.12 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 318-320 °C |
| Solubility | Soluble in water and ethanol |
Research Applications of 2,4-Diamino-6-hydroxypyrimidine
| Application | Description |
|---|---|
| Enzyme Inhibition | A specific inhibitor of GTP cyclohydrolase I, used to study the de novo synthesis of tetrahydrobiopterin (BH₄). medchemexpress.comselleckchem.com |
| Nitric Oxide Synthesis Research | Used to investigate the role of BH₄ as a cofactor for nitric oxide synthases (NOS) and its impact on nitric oxide production. medchemexpress.comnih.gov |
| Pharmaceutical Intermediate | A precursor in the synthesis of various pharmaceutical compounds, including purine (B94841) analogs like 6-mercaptopurine (B1684380) and antiviral drugs. nbinno.com |
| Agricultural Chemistry | A key component in some herbicides for the control of broadleaf weeds. nbinno.com |
Structure
3D Structure
Properties
IUPAC Name |
4-amino-2-(15N)azanyl-(1,3-15N2)1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c5-2-1-3(9)8-4(6)7-2/h1H,(H5,5,6,7,8,9)/i6+1,7+1,8+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWELIMKTDYHAOY-TTXLGWKISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(NC1=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C([15N]=C([15NH]C1=O)[15NH2])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,4 Diamino 6 Hydroxypyrimidine 15n3 and Its Precursors
Classical and Contemporary Synthesis of Unlabeled 2,4-Diamino-6-hydroxypyrimidine (B22253)
The preparation of 2,4-diamino-6-hydroxypyrimidine is a cornerstone of pyrimidine (B1678525) chemistry, with several established methods.
The most common and efficient synthesis of 2,4-diamino-6-hydroxypyrimidine involves the condensation of a guanidine (B92328) salt with an alkyl cyanoacetate (B8463686) in the presence of a base. chemicalbook.comorgsyn.org This reaction is a classic example of a cyclocondensation reaction to form the pyrimidine ring.
The general reaction scheme involves the deprotonation of the cyanoacetate by a strong base, such as sodium ethoxide or sodium methoxide (B1231860), to form a reactive enolate. This enolate then undergoes a nucleophilic attack on the carbon atom of the guanidine. Subsequent intramolecular cyclization and elimination of an alcohol molecule lead to the formation of the pyrimidine ring.
Commonly used reactants include guanidine hydrochloride or guanidine nitrate (B79036) and ethyl cyanoacetate or methyl cyanoacetate. chemicalbook.comtsijournals.com The choice of base and solvent can significantly influence the reaction yield and purity of the product.
| Guanidine Salt | Cyanoacetate Ester | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Guanidine Hydrochloride | Ethyl Cyanoacetate | Sodium Ethoxide | Ethanol | 80-82% | orgsyn.org |
| Guanidine Nitrate | Methyl Cyanoacetate | Sodium Methoxide | Methanol (B129727) | 95% | chemicalbook.com |
| Guanidine Hydrochloride | Ethyl Cyanoacetate | Sodium Hydroxide | Water | Not specified | google.com |
| Guanidine Hydrochloride | Ethyl Cyanoacetate | Sodium Methoxide | Methanol | 96.2% | patsnap.com |
While the one-pot synthesis is prevalent, multi-step sequences can also be employed, often to prepare derivatives or for specific research purposes. For instance, 2,4-diamino-6-hydroxypyrimidine can serve as a key intermediate in the synthesis of other biologically relevant molecules. tsijournals.comnih.gov
One common subsequent reaction is the nitrosation of 2,4-diamino-6-hydroxypyrimidine to form 2,4-diamino-6-hydroxy-5-nitrosopyrimidine. tsijournals.com This intermediate can then be reduced to 2,4,5-triamino-6-hydroxypyrimidine, a precursor for the synthesis of purines like guanine. tsijournals.com Another important transformation is the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride to yield 2,4-diamino-6-chloropyrimidine, a versatile intermediate for further functionalization. nih.gov
Optimizing the synthesis of 2,4-diamino-6-hydroxypyrimidine involves careful control of several reaction parameters. The choice of base is critical; sodium methoxide in methanol has been shown to give very high yields. chemicalbook.com The reaction temperature and time are also important factors, with refluxing for several hours being a common practice. chemicalbook.comorgsyn.org
Purification of the final product is typically achieved by precipitation and filtration. chemicalbook.comorgsyn.org The pH of the solution is adjusted to precipitate the product, and careful control of the pH can maximize the yield and purity. patsnap.com For instance, adjusting the pH to 7 with acetic acid after the reaction is a common procedure. chemicalbook.compatsnap.com The purity of the obtained 2,4-diamino-6-hydroxypyrimidine can be assessed by its melting point and analytical techniques such as chromatography. orgsyn.org
Strategies for Regiospecific ¹⁵N Isotopic Incorporation
The synthesis of 2,4-diamino-6-hydroxypyrimidine-¹⁵N₃ requires the introduction of three ¹⁵N atoms into the pyrimidine ring and its amino substituents. This can be achieved by using ¹⁵N-labeled starting materials.
The key to synthesizing 2,4-diamino-6-hydroxypyrimidine-¹⁵N₃ is the availability of ¹⁵N-labeled guanidine. Guanidine contains three nitrogen atoms, and a fully labeled [¹⁵N₃]-guanidine would be the ideal starting material. The synthesis of ¹⁵N-labeled guanidine can be accomplished from simple ¹⁵N sources like [¹⁵N]ammonium chloride.
While the direct synthesis of [¹⁵N₃]-guanidine is not explicitly detailed in the provided search results, the synthesis of other ¹⁵N-labeled compounds offers insights into potential routes. nih.govnih.gov For example, methods for synthesizing ¹⁵N-labeled azines often start from commercially available ¹⁵NH₄Cl. nih.gov
Once [¹⁵N₃]-guanidine is obtained, it can be used in the well-established condensation reaction with a cyanoacetate ester to produce 2,4-diamino-6-hydroxypyrimidine-¹⁵N₃. The reaction conditions would likely be similar to those used for the unlabeled synthesis.
The reaction would proceed as follows:
[¹⁵N₃]-Guanidine + Alkyl Cyanoacetate → 2,4-Diamino-6-hydroxypyrimidine-¹⁵N₃ + Alcohol
This approach ensures the regiospecific incorporation of the three ¹⁵N atoms into the desired positions: one in the pyrimidine ring and one in each of the two amino groups. The general methodologies for pyrimidine synthesis are adaptable to isotopic labeling, as the reaction mechanism is not expected to be significantly altered by the presence of the heavier isotope. nih.govresearchgate.net
Control of Isotopic Purity and Enrichment Levels
The control of isotopic purity and the accurate determination of enrichment levels are paramount in the synthesis of isotopically labeled compounds. The utility of 2,4-Diamino-6-hydroxypyrimidine-15N3 in quantitative studies is directly dependent on the precise knowledge of its isotopic composition.
Methods for Determining Isotopic Purity and Enrichment:
Several analytical techniques are employed to ascertain the isotopic purity and enrichment of the final product.
Mass Spectrometry (MS): High-resolution mass spectrometry, particularly techniques like Time-of-Flight (TOF) MS and Liquid Chromatography-Mass Spectrometry (LC-MS), is a primary tool for determining isotopic enrichment. researchgate.netalmacgroup.com By analyzing the mass-to-charge ratio of the molecular ion, the relative abundance of the different isotopologues (molecules differing only in their isotopic composition) can be determined. For this compound, the mass spectrum would be analyzed for the presence of the desired M+3 peak (corresponding to the tri-labeled compound) as well as any M+0, M+1, or M+2 peaks that would indicate incomplete labeling. The calculations must account for the natural isotopic abundance of other elements in the molecule, such as carbon-13. researchgate.net
Factors Influencing Isotopic Purity and Enrichment:
The final isotopic enrichment of this compound is influenced by several factors throughout the synthetic process:
Purity of Labeled Precursors: The isotopic enrichment of the starting materials, particularly the [¹⁵N₃]-guanidine, is the most critical factor. Any unlabeled or partially labeled precursors will result in a lower enrichment level in the final product.
Reaction Conditions: While less common, isotope exchange reactions can potentially occur under certain conditions, leading to a loss of isotopic enrichment. Careful control of reaction parameters is necessary to minimize such effects.
Purification Methods: The purification process itself does not alter the isotopic composition but is crucial for removing any unlabeled or partially labeled impurities that may have been present in the starting materials or formed during the reaction.
Interactive Data Table: Theoretical Isotopic Distribution
The following table illustrates the theoretical mass and expected relative abundance for the different isotopologues of 2,4-Diamino-6-hydroxypyrimidine, assuming a hypothetical 99% enrichment for each ¹⁵N position in the synthesized this compound. The exact mass is calculated based on the most abundant isotopes of the other elements (¹²C, ¹H, ¹⁶O).
| Isotopologue | Formula | Exact Mass (Da) | Theoretical Relative Abundance (%) |
| Unlabeled | C₄H₆N₄O | 126.0542 | 0.0001 |
| Mono-labeled | C₄H₆¹⁴N₃¹⁵NO | 127.0512 | 0.0297 |
| Di-labeled | C₄H₆¹⁴N₂¹⁵N₂O | 128.0483 | 2.9403 |
| Tri-labeled | C₄H₆¹⁵N₃O | 129.0453 | 97.0299 |
This table is for illustrative purposes. The actual observed distribution may vary based on the true isotopic enrichment of the precursors and potential contributions from the natural abundance of other isotopes like ¹³C.
Advanced Spectroscopic Characterization and Structural Elucidation of 2,4 Diamino 6 Hydroxypyrimidine 15n3
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2,4-Diamino-6-hydroxypyrimidine-15N3, a combination of one- and two-dimensional NMR techniques offers a comprehensive picture of its molecular structure.
1H and 13C NMR for Core Structure Confirmation and Substituent Effects
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the primary methods for confirming the core pyrimidine (B1678525) structure and understanding the electronic effects of the amino and hydroxyl substituents.
In the ¹H NMR spectrum, the pyrimidine ring proton (H5) is expected to appear as a singlet, given the absence of adjacent protons. Its chemical shift is influenced by the electron-donating effects of the two amino groups and the hydroxyl group. For a closely related compound, 2,4-diamino-6-chloropyrimidine, the aromatic proton (H5) appears at approximately 5.69 ppm in DMSO-d6. nih.gov Due to the substitution of the chloro group with a hydroxyl group, a slight shift in this peak is anticipated. The protons of the two amino groups will appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature. In 2,4-diamino-6-chloropyrimidine, these are observed at 6.57 and 6.31 ppm. nih.gov
The ¹³C NMR spectrum provides direct information about the carbon skeleton. The chemical shifts of the carbon atoms in the pyrimidine ring are diagnostic of their chemical environment. Electronegative atoms like nitrogen and oxygen cause a downfield shift (higher ppm values) for the carbons they are attached to. libretexts.org The carbonyl-like carbon (C6) bearing the hydroxyl group is expected to have the most downfield chemical shift, likely in the range of 150-180 ppm. The carbons bonded to the amino groups (C2 and C4) would also be shifted downfield, while the carbon bearing the proton (C5) would appear at a more upfield position. The incorporation of ¹⁵N isotopes can induce small, observable two-bond isotope shifts on the adjacent ¹³C nuclei (²J(¹³C,¹⁵N)), providing further confirmation of the isotopic labeling.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,4-Diamino-6-hydroxypyrimidine (B22253)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H5 | ~ 5.7 | - |
| NH₂ (at C2) | ~ 6.3 | - |
| NH₂ (at C4) | ~ 6.6 | - |
| C2 | - | ~ 150-160 |
| C4 | - | ~ 155-165 |
| C5 | - | ~ 90-100 |
| C6 | - | ~ 160-170 |
Note: Predicted values are based on general chemical shift tables and data from analogous structures.
¹⁵N NMR for Nitrogen Environment Elucidation and Protonation State Analysis
Nitrogen-15 (B135050) (¹⁵N) NMR spectroscopy is a powerful technique for directly probing the nitrogen atoms within a molecule. researchgate.net For this compound, where all three ring nitrogens are labeled, ¹⁵N NMR is particularly informative. This technique can be used to distinguish between the different nitrogen environments and to analyze protonation states in solution. researchgate.net
The chemical shifts of the ¹⁵N-labeled ring nitrogens (N1 and N3) and the exocyclic amino groups will be distinct. The pyrimidine ring nitrogens are expected to resonate at a lower field compared to the amino nitrogens. The specific chemical shifts will be influenced by the electronic effects of the substituents and the tautomeric form of the molecule in the chosen solvent. Furthermore, changes in pH will lead to significant shifts in the ¹⁵N resonances of the protonated nitrogen atoms, allowing for the determination of pKa values and the site of protonation.
Table 2: Expected ¹⁵N NMR Chemical Shift Ranges
| Nitrogen Atom | Functional Group Type | Expected Chemical Shift Range (ppm, relative to CH₃NO₂) |
| N1, N3 | Pyridine-like Nitrogen | 230 to 330 |
| Amino Nitrogens | Primary Aromatic Amine | 40 to 60 |
Note: Ranges are based on typical values for similar nitrogen-containing functional groups. science-and-fun.de
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Correlational Assignments
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H, ¹³C, and ¹⁵N signals.
The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates the chemical shifts of directly bonded nuclei, typically ¹H and ¹³C or ¹H and ¹⁵N. columbia.edu An ¹H-¹³C HSQC spectrum of this compound would show a correlation peak between the H5 proton and the C5 carbon. Similarly, an ¹H-¹⁵N HSQC would show correlations between the amino protons and their directly attached ¹⁵N atoms.
The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals correlations between nuclei that are separated by two or three bonds (²J or ³J couplings). columbia.edu This is extremely useful for establishing the connectivity of the molecule. For instance, the H5 proton would show correlations to the C4 and C6 carbons in the ¹H-¹³C HMBC spectrum. Furthermore, the amino protons would show correlations to the ring carbons they are attached to (C2 and C4) as well as adjacent carbons. ¹H-¹⁵N HMBC can reveal long-range couplings between protons and the labeled nitrogen atoms, further confirming the structure.
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Isotopic Pattern Verification
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. It measures the mass-to-charge ratio (m/z) with very high precision, allowing for the calculation of a unique elemental formula.
The expected exact mass of the [M+H]⁺ ion can be calculated based on the precise masses of the most abundant isotopes of each element. The presence of three ¹⁵N atoms instead of ¹⁴N atoms will result in a predictable increase in the molecular weight of approximately 3 Da. HRMS can verify this mass with high accuracy, confirming the successful incorporation of the three ¹⁵N labels.
Furthermore, the isotopic pattern observed in the mass spectrum will be characteristic of the presence of three ¹⁵N atoms. The relative abundance of the M+1 peak will be altered due to the contribution of the ¹³C and ¹⁵N isotopes, providing additional evidence for the isotopic labeling.
Table 3: Expected HRMS Data
| Ion | Expected Exact Mass (m/z) |
| [M+H]⁺ (Unlabeled) | 127.0618 |
| [M+H]⁺ (¹⁵N₃ Labeled) | 130.0529 |
Stable Isotope Labeling Mass Spectrometry (SIL-MS) for Quantitative Analysis and Mechanistic Studies
Stable Isotope Labeling Mass Spectrometry (SIL-MS) utilizes isotopically labeled compounds as internal standards for accurate quantification or as tracers in metabolic and mechanistic studies. nih.govresearchgate.netnih.gov this compound is ideally suited for such applications.
In quantitative analyses, a known amount of the ¹⁵N₃-labeled compound can be added to a sample containing the unlabeled analogue. The ratio of the peak intensities of the labeled and unlabeled compounds in the mass spectrum allows for precise quantification of the unlabeled analyte, correcting for variations in sample preparation and instrument response.
In mechanistic studies, the ¹⁵N₃ label serves as a tracer to follow the metabolic fate of the molecule. By tracking the incorporation of the ¹⁵N atoms into downstream metabolites, researchers can elucidate biochemical pathways and reaction mechanisms. The distinct mass shift provided by the three ¹⁵N atoms makes it readily distinguishable from its unlabeled counterparts in complex biological matrices.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. In the case of this compound, the precursor ion would be the protonated molecule, [M+H]+. The introduction of three ¹⁵N atoms increases the mass of the molecular ion by 3 atomic mass units (amu) compared to its unlabeled counterpart.
The fragmentation of the pyrimidine ring is expected to proceed through characteristic pathways, including the loss of small neutral molecules such as ammonia (B1221849) (or ¹⁵NH₃), cyanamide (B42294) (or its ¹⁵N isotopologues), and isocyanic acid (or its ¹⁵N isotopologue). A plausible fragmentation pathway for the protonated molecule would involve initial cleavages of the pyrimidine ring and the loss of its exocyclic functional groups.
The presence of the ¹⁵N labels serves as a powerful diagnostic tool. Any fragment containing nitrogen atoms will exhibit a mass shift corresponding to the number of ¹⁵N atoms it retains. For example, the loss of a neutral ammonia molecule from the precursor ion would be observed as a loss of 18 amu (for ¹⁵NH₃) instead of the usual 17 amu (for ¹⁴NH₃). This allows for the precise tracking of the nitrogen atoms through the fragmentation cascade, confirming the proposed fragmentation mechanisms.
Below is a table outlining the theoretical mass-to-charge ratios (m/z) for the parent molecule and potential key fragments for both the unlabeled and ¹⁵N₃-labeled compounds in positive-ion mode.
| Proposed Fragment | Formula | m/z (Unlabeled C₄H₆¹⁴N₄O) | m/z (¹⁵N₃-labeled C₄H₆¹⁵N₃¹⁴NO) | Mass Shift (amu) |
|---|---|---|---|---|
| [M+H]⁺ | [C₄H₇N₄O]⁺ | 127.06 | 130.06 | +3 |
| [M+H - NH₃]⁺ | [C₄H₄N₃O]⁺ | 110.04 | 112.04 | +2 |
| [M+H - HNCO]⁺ | [C₃H₆N₃]⁺ | 84.06 | 87.06 | +3 |
| [M+H - CH₂N₂]⁺ | [C₃H₅N₂O]⁺ | 85.04 | 87.04 | +2 |
Note: The exact mass shift depends on which nitrogen atoms are retained in the fragment.
Vibrational and Electronic Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The isotopic substitution of ¹⁴N with ¹⁵N in this compound induces predictable shifts in the vibrational frequencies of modes involving the nitrogen atoms. According to the principles of vibrational spectroscopy, the frequency of a vibration is inversely proportional to the square root of the reduced mass of the atoms involved. Therefore, substituting the lighter ¹⁴N isotope with the heavier ¹⁵N isotope will cause the vibrational frequencies of associated bonds (e.g., N-H, C-N) to decrease, resulting in a shift to lower wavenumbers. nih.gov This isotopic shift provides a definitive method for assigning nitrogen-related vibrational modes within the spectrum.
Quantum mechanical calculations using Density Functional Theory (DFT) have been shown to accurately predict the vibrational wavenumbers for the unlabeled compound. nih.gov These calculations can be adapted for the ¹⁵N₃ isotopologue to precisely predict the magnitude of the isotopic shifts.
The table below presents the key experimental FT-IR bands for unlabeled 2,4-Diamino-6-hydroxypyrimidine and the expected shifts for the ¹⁵N₃-labeled compound. nih.gov
| Vibrational Assignment | Experimental Wavenumber (cm⁻¹) (Unlabeled) nih.gov | Expected Shift for ¹⁵N₃-labeled | Description |
|---|---|---|---|
| ν(N-H) asym | 3485 | Shift to lower cm⁻¹ | Asymmetric stretching of the amino groups. |
| ν(O-H) | 3300-3000 (broad) | No significant shift | Stretching of the hydroxyl group, often broadened by hydrogen bonding. |
| ν(C=O) | 1680 | Minor shift | Stretching of the carbonyl group in the keto tautomer. |
| δ(NH₂) | 1645 | Shift to lower cm⁻¹ | Scissoring (bending) vibration of the amino groups. |
| Ring vibrations | 1500-1600 | Shift to lower cm⁻¹ | Stretching vibrations of the pyrimidine ring (C=C and C=N bonds). |
| ν(C-N) | 1300-1400 | Shift to lower cm⁻¹ | Stretching vibrations of the carbon-nitrogen bonds in the ring and amino groups. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Tautomeric Forms
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For conjugated systems like 2,4-Diamino-6-hydroxypyrimidine, the absorption of UV-Vis radiation promotes electrons from lower-energy molecular orbitals (HOMO) to higher-energy ones (LUMO). The primary electronic transitions observed are π → π* and n → π*.
A key aspect of 2,4-Diamino-6-hydroxypyrimidine is its potential to exist in several tautomeric forms, primarily the keto-enol and amino-imino forms. Each tautomer possesses a unique electronic configuration and extent of conjugation, which results in a distinct UV-Vis absorption spectrum. nih.govnju.edu.cn The keto form (pyrimidinone) and the enol form (pyrimidinol) will have different absorption maxima (λmax) due to differences in their conjugated π-electron systems. UV-Vis spectroscopy, by measuring these absorption maxima, can be used to study the tautomeric equilibrium in different solvents or at different pH values. nju.edu.cn
The isotopic labeling in this compound is not expected to significantly affect its UV-Vis spectrum. Electronic transitions are dependent on the energies of molecular orbitals, which are determined by atomic connectivity and electron distribution, not by the nuclear mass of the atoms. Therefore, the λmax values for the ¹⁵N₃-labeled compound should be virtually identical to those of the unlabeled compound.
| Tautomeric Form | Key Chromophore | Expected Electronic Transition | Effect on λmax |
|---|---|---|---|
| Keto (2,6-diaminopyrimidin-4(3H)-one) | Conjugated enone system | π → π | Represents one of the main absorption bands. |
| Enol (2,4-Diamino-6-pyrimidinol) | Hydroxypyrimidine aromatic system | π → π | Expected to have a different λmax compared to the keto form. |
| Imino Forms | Extended conjugation involving C=N bonds | π → π* | May contribute to the overall spectrum, potentially as shoulders or separate bands. |
Solid-State Structural Analysis
X-ray Crystallography for Precise Molecular Geometry
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
Isotopic labeling with ¹⁵N does not alter the electron density distribution around the atoms and therefore does not change the molecular geometry or the crystal structure. The bond lengths and angles determined for this compound would be identical to those of the unlabeled compound.
The following table summarizes key structural parameters for 2,4-Diamino-6-hydroxypyrimidine based on DFT calculations that are in agreement with experimental X-ray data. nih.gov
| Structural Parameter | Description | Predicted Value (DFT) nih.gov |
|---|---|---|
| Bond Length (C=O) | Length of the carbonyl double bond. | ~1.24 Å |
| Bond Length (C-NH₂) | Length of the carbon-amino single bond. | ~1.35 Å |
| Bond Angle (N-C-N) | Angle within the pyrimidine ring. | ~116° |
| Intermolecular Interactions | Dominant forces in the crystal lattice. | Extensive N-H···O and N-H···N hydrogen bonding. |
| Tautomer in Solid State | The most stable form in the crystal. | Predominantly the keto tautomer. |
Computational Chemistry and Theoretical Modeling of 2,4 Diamino 6 Hydroxypyrimidine and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for investigating molecules at the electronic level. These methods, derived from the principles of quantum mechanics, allow for the precise calculation of molecular structures, energies, and various other properties, offering a detailed view of chemical behavior that is often inaccessible through experimental means alone.
Density Functional Theory (DFT) has become a prominent and powerful computational method for studying the electronic properties of pyrimidine (B1678525) derivatives. ijcce.ac.irnih.gov DFT calculations are centered on the principle that the total energy of a system is a functional of its electron density. This approach is widely used to determine molecular geometries, electronic structures, and reactivity descriptors.
Studies employing DFT, often using the B3LYP functional with basis sets like 6-31G(d,p), have been used to optimize the molecular structure of 2,4-diamino-6-hydroxypyrimidine (B22253). ijcce.ac.ir These calculations provide precise bond lengths and angles that are in good agreement with experimental data where available.
Furthermore, DFT is instrumental in elucidating the electronic structure by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests that a molecule is more reactive as it requires less energy to be excited. For pyrimidine derivatives, the distribution of HOMO and LUMO across the molecule can indicate the likely sites for electrophilic and nucleophilic attack.
Global reactivity descriptors, which provide insight into the chemical behavior of the molecule, are also derived from DFT calculations. These include chemical potential (μ), hardness (η), and the global electrophilicity index (ω). These parameters help in predicting the reactivity and interaction of the molecule in various chemical environments.
Table 1: Calculated Electronic Properties of a Pyrimidine Derivative using DFT This table presents representative data for a substituted pyrimidine derivative, illustrating typical values obtained from DFT calculations.
| Parameter | Calculated Value (eV) | Description |
|---|---|---|
| EHOMO | -6.52 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.00 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 5.52 | Indicator of chemical reactivity and stability |
Ab initio methods are quantum chemistry calculations that are based directly on theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a high level of theoretical accuracy for determining molecular properties. cuni.cz
For molecules like 2,4-diamino-6-hydroxypyrimidine, which have rotatable bonds (e.g., around the C-NH2 bonds), ab initio methods are employed for conformational analysis. This involves calculating the potential energy of the molecule as a function of specific dihedral angles. By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be generated.
The minima on this surface correspond to stable conformations (conformers) of the molecule, while the peaks represent transition states between these conformers. This analysis is crucial for understanding the molecule's flexibility and the relative populations of different conformers at thermal equilibrium. For instance, studies on similar aromatic compounds have utilized ab initio calculations to compare the energies of different spatial arrangements and identify the most stable forms. mdpi.com While computationally more intensive than DFT, methods like coupled-cluster (e.g., CCSD(T)) are often used to obtain highly accurate "gold standard" energies for key conformations. cuni.cz
Investigations of Tautomerism and Isomerism
Tautomerism is a critical phenomenon in heterocyclic compounds like 2,4-diamino-6-hydroxypyrimidine, where the molecule can exist in two or more interconvertible forms that differ in the position of a proton and a double bond.
2,4-Diamino-6-hydroxypyrimidine can exist in at least two tautomeric forms: the aromatic hydroxy form (an enol) and the non-aromatic pyrimidinone form (a keto). Computational studies on the parent 4-hydroxypyrimidine (B43898) have shown that the keto form, pyrimidin-4(3H)-one, is more stable than the hydroxy tautomer. nih.govresearchgate.net This preference for the keto form is a common feature in many nitrogen-containing heterocyclic systems.
The relative stability of these tautomers is determined by a combination of factors, including aromaticity, electronic delocalization, and intramolecular interactions. nih.gov Quantum chemical calculations, using methods such as MP2 and CCSD, are essential for accurately predicting the Gibbs free energies of the different tautomers. researchgate.net For 4-hydroxypyrimidine, computational results have indicated that the pyrimidin-4-one form is the more stable tautomer in the gas phase. researchgate.net The presence of the two amino groups in 2,4-diamino-6-hydroxypyrimidine is expected to influence the tautomeric equilibrium, but the fundamental preference for the keto form likely remains.
Table 2: Tautomeric Forms of 2,4-Diamino-6-hydroxypyrimidine
| Tautomer Name | Structural Form | General Stability Trend |
|---|---|---|
| Hydroxypyrimidine | Enol Form | Less stable in gas phase |
| Pyrimidinone | Keto Form | More stable in gas phase |
The tautomeric equilibrium of a compound can be significantly influenced by its environment, particularly the solvent. mdpi.com Solvents can differentially stabilize tautomers based on their polarity and hydrogen-bonding capabilities. nih.gov Generally, polar solvents tend to stabilize the more polar tautomer.
Computational models are used to simulate these solvent effects. The Polarizable Continuum Model (PCM) is a widely used approach where the solvent is treated as a continuous medium with a specific dielectric constant. mdpi.commdpi.com This model allows for the calculation of the relative energies of tautomers in different solvents.
For heterocyclic systems, it has been shown that increasing solvent polarity can shift the tautomeric equilibrium. nih.gov In the case of molecules with keto-enol tautomerism, the keto form is often more polar than the enol form. Consequently, polar solvents like water or methanol (B129727) are expected to further stabilize the pyrimidinone tautomer of 2,4-diamino-6-hydroxypyrimidine relative to its hydroxypyrimidine form. orientjchem.org Studies on similar compounds have demonstrated that the ability of the solvent to form hydrogen bonds can also play a dramatic role in determining the predominant tautomeric form in solution. nih.govnih.gov
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide detailed information about static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.govyoutube.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. youtube.com
An MD simulation provides a trajectory that describes how the positions and velocities of the atoms in the system evolve over time. nih.gov This allows for the exploration of the conformational space of 2,4-diamino-6-hydroxypyrimidine, revealing its flexibility and the transitions between different conformations. youtube.com
In the context of this molecule, MD simulations can be used to study its behavior in an aqueous solution. By explicitly including water molecules in the simulation box, it is possible to analyze the hydrogen-bonding network between the pyrimidine derivative and the surrounding water molecules. This provides insights into its solvation and how its structure is influenced by the solvent environment at a dynamic, atomistic level. nih.gov Furthermore, MD simulations are valuable for investigating how the molecule interacts with larger biological systems, such as proteins or nucleic acids, by simulating the complex and calculating interaction energies and observing conformational changes over time. mdpi.com
Conformational Flexibility and Dynamic Behavior
The biological activity of a molecule is often intrinsically linked to its three-dimensional structure and conformational flexibility. Computational studies, such as those employing Density Functional Theory (DFT), are utilized to explore the potential energy surface of 2,4-diamino-6-hydroxypyrimidine and its analogs. These calculations help identify the lowest-energy conformers and understand the rotational barriers around single bonds. nih.gov
For instance, DFT calculations can determine the preferred orientations of the amino and hydroxyl substituents on the pyrimidine ring. The dynamic behavior of these molecules, including the inversion of the pyrimidine ring and rotations of substituent groups, can be simulated. This information is crucial as the conformational landscape dictates how a molecule can adapt its shape to fit into a biological target's binding site. Studies have shown that even subtle changes in the substitution pattern can significantly alter the conformational preferences, which in turn can influence biological activity. nih.gov The flexibility of the pyrimidine ring itself, though generally planar, can exhibit puckering in certain substituted derivatives, a factor that can be critical for receptor binding.
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of these molecules over time. For example, a 100 ns simulation was used to observe the stability of a 2,4-diamino-6-substituted pyrimidine derivative within the binding site of Mycobacterium tuberculosis dihydrofolate reductase (mt-DHFR). nih.gov Such simulations provide a detailed picture of how the molecule and its target move and interact, revealing the stability of key interactions and the role of conformational changes in the binding process. nih.gov
Ligand-Target Interactions at a Molecular Level
Molecular docking is a computational technique widely used to predict the binding orientation of a ligand to its target protein. mdpi.com This method is instrumental in understanding the specific interactions that govern the affinity and selectivity of 2,4-diamino-6-hydroxypyrimidine derivatives for their biological targets.
In studies targeting enzymes like p21-activated kinase 4 (PAK4), molecular docking simulations have been employed to elucidate the binding modes of novel 2,4-diaminopyrimidine (B92962) derivatives. nih.gov These simulations can reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the amino acid residues in the active site. For example, docking studies might show that the amino groups at positions 2 and 4 of the pyrimidine ring act as hydrogen bond donors, while the nitrogen atoms within the ring can act as acceptors.
One study on 2,4-diaminopyrimidine derivatives as anti-tubercular agents used molecular docking to show how different side chains at the 6-position fit into the binding site of mt-DHFR. nih.gov It was observed that derivatives with medium-sized side chains could properly occupy the binding pocket, whereas those with large side chains could not fit, explaining their lack of inhibitory effect. nih.gov Conversely, small side chains, while able to fit, did not form strong interactions. nih.gov The binding free energy, a measure of the strength of the interaction, can also be calculated from these simulations. For instance, a binding free energy of -3.47 Kcal/mol was calculated for a promising anti-tubercular compound, indicating a tight interaction with its target. nih.gov
Table 1: Example Docking Scores for 2,4-Diaminopyrimidine Derivatives
| Compound | Target | Docking Score (kcal/mol) |
| Derivative B6 | p21-activated kinase 4 (PAK4) | -7.593 |
| Derivative with (thiazol-5-yl)methoxy side chain | Mycobacterium tuberculosis dihydrofolate reductase (mt-DHFR) | -3.47 (Binding Free Energy) |
This table is for illustrative purposes and combines data from different studies to showcase the application of molecular docking. nih.govnih.gov
Computational Predictions of Spectroscopic Parameters (e.g., NMR chemical shifts)
Computational methods, particularly those based on quantum mechanics, are increasingly used to predict spectroscopic parameters like NMR chemical shifts. nih.gov These predictions can be a valuable tool for structure elucidation and verification of newly synthesized compounds. bohrium.com
Density Functional Theory (DFT) is a popular quantum mechanical approach for predicting NMR chemical shifts. nih.gov By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to predict the chemical shifts that would be observed in an experimental NMR spectrum. The accuracy of these predictions depends on the level of theory and the basis set used in the calculation. github.io For instance, the B3LYP/6-31G(d,p) basis set has been used to computationally confirm the molecular structure of 2,4-diamino-6-hydroxypyrimidine. i-scholar.in
The prediction of ¹H and ¹³C NMR chemical shifts can aid in the assignment of complex spectra and can help to distinguish between different isomers or conformers of a molecule. While data-driven and empirical methods exist, ab initio quantum chemistry calculations provide a more fundamental approach to predicting these parameters. nih.gov The ongoing development of new functionals and methods continues to improve the accuracy of these computational predictions, making them an indispensable part of modern chemical research. bohrium.comnih.gov
Biochemical Mechanisms and Metabolic Pathway Investigations Utilizing 2,4 Diamino 6 Hydroxypyrimidine 15n3
GTP Cyclohydrolase I (GCH1) Inhibition and Pterin Biosynthesis
DAHP is recognized as a prototypic inhibitor of GCH1, an enzyme essential for the synthesis of BH4. nih.govnih.gov Its application in research has been pivotal for distinguishing biological processes that depend on the de novo synthesis of BH4. nih.gov
Elucidation of the Indirect Mechanism of GCH1 Inhibition, Requiring GTPCH Feedback Regulatory Protein (GFRP)
Contrary to earlier assumptions of direct competition with the substrate GTP, the primary mechanism of potent GCH1 inhibition by DAHP is indirect and necessitates the presence of the GTPCH Feedback Regulatory Protein (GFRP). nih.govresearchgate.net Research has revealed a structural similarity between DAHP and BH4, the natural end-product feedback inhibitor of GCH1. nih.gov This resemblance allows DAHP to mimic BH4, engaging the endogenous feedback inhibitory system that involves GFRP. nih.govresearchgate.net
In this mechanism, DAHP activates GFRP, which then binds to GCH1 to induce inhibition. acs.org Therefore, the potency of DAHP as a GCH1 inhibitor is not indiscriminate across all biological systems; it is predicted to be most effective in cells and tissues that express high levels of GFRP. nih.govresearchgate.net While this indirect, GFRP-dependent mechanism occurs at lower concentrations of DAHP, at higher concentrations, the compound can also directly compete with GTP for binding to the enzyme. nih.gov
Table 1: Mechanism of GCH1 Inhibition by 2,4-Diamino-6-hydroxypyrimidine (B22253)
| Feature | Description | References |
|---|---|---|
| Primary Mechanism | Indirect; mimics BH4 and requires GTPCH Feedback Regulatory Protein (GFRP). | nih.govresearchgate.net |
| Secondary Mechanism | Direct; competes with GTP for binding at higher concentrations. | nih.gov |
| Key Protein | GTPCH Feedback Regulatory Protein (GFRP) is essential for potent inhibition. | nih.govresearchgate.netacs.org |
| Cellular Dependency | Inhibition is most pronounced in cells with abundant GFRP expression. | nih.govresearchgate.net |
Attenuation of Tetrahydrobiopterin (B1682763) (BH4) Synthesis and its Consequences
By inhibiting GCH1, the first and rate-limiting enzyme in pterin synthesis, DAHP effectively blocks the de novo synthesis of BH4. nih.govnih.govnih.gov This leads to a dose-dependent reduction in cellular BH4 levels. frontiersin.org The consequences of BH4 depletion are significant due to its role as an essential cofactor for several critical enzymes. semanticscholar.org
The most studied consequences include:
Reduced Nitric Oxide Synthase (NOS) Activity: All NOS isoforms require BH4 as a cofactor. nih.gov Depletion of BH4 by DAHP leads to suppressed nitric oxide (.NO) production in various cell types, including macrophages and vascular smooth muscle cells. nih.govresearchgate.net
Impaired Aromatic Amino Acid Hydroxylation: BH4 is a cofactor for hydroxylases involved in the synthesis of neurotransmitters like dopamine and serotonin. semanticscholar.org
Impact on Pain and Inflammation: Pharmacological reduction of BH4 levels with DAHP has been shown to produce analgesia in models of neuropathic and inflammatory pain, confirming a role for BH4 in pain signaling. nih.gov
Reversal of Inhibition by L-Phenylalanine and Exogenous Pterins
The inhibitory action of the DAHP/GFRP complex on GCH1 can be reversed. L-phenylalanine has been demonstrated to fully reverse this inhibition, a characteristic that is also shared with the natural feedback inhibition by the BH4/GFRP complex. researchgate.net This suggests that the inhibitory effect of DAHP is sensitive to the metabolic state of the cell, particularly the levels of L-phenylalanine. researchgate.net
Furthermore, the downstream effects of GCH1 inhibition by DAHP can be circumvented by providing exogenous pterins that enter the synthesis pathway after the GCH1-catalyzed step. For instance, the administration of sepiapterin, a substrate for the pterin salvage pathway, can restore BH4 levels and consequently rescue processes like nitric oxide production in DAHP-treated cells. nih.govresearchgate.net
Nitric Oxide Synthase (NOS) Regulation and Nitric Oxide Production
The synthesis of nitric oxide (NO) is critically dependent on the availability of BH4, making the GCH1 inhibitor DAHP an important tool for investigating NOS regulation.
Suppression of Nitric Oxide (NO) Production in Cellular Models
Inhibition of BH4 synthesis by DAHP results in a marked suppression of NO production across various cellular models. nih.gov This effect has been demonstrated in:
Chicken Macrophages: In both peritoneal macrophages and the HD11 macrophage cell line, DAHP caused a dose-dependent reduction in NO production, which was measured by nitrite (B80452) accumulation. nih.gov
Rat Aortic Smooth Muscle Cells (RASMC): In RASMC stimulated with lipopolysaccharide (LPS), DAHP caused a concentration-dependent inhibition of NO synthesis. researchgate.net
Murine Macrophages: DAHP suppresses the expression of iNOS and subsequent NO production in interferon-gamma-activated murine peritoneal macrophages. nih.gov
This suppression is directly linked to the role of BH4 as an essential cofactor for NOS activity. nih.gov The inhibition can be reversed by providing sepiapterin, which restores BH4 through the salvage pathway, confirming that the effect is due to BH4 depletion. nih.govresearchgate.net
Downregulation of Inducible Nitric Oxide Synthase (iNOS) Protein and mRNA Expression
Beyond its role as a cofactor antagonist, research has revealed a novel mechanism of action for DAHP. In interferon-gamma-activated murine peritoneal macrophages, DAHP was shown to suppress the expression of both inducible nitric oxide synthase (iNOS) protein and its corresponding mRNA. nih.gov This effect was determined to be independent of BH4, indicating that DAHP acts through a mechanism distinct from simple cofactor depletion to downregulate the genetic expression of the iNOS enzyme. nih.gov This finding suggests that DAHP can influence NO production at both the post-translational (cofactor availability) and transcriptional/translational levels.
Table 2: Effects of 2,4-Diamino-6-hydroxypyrimidine on Nitric Oxide Production and iNOS Expression
| Effect | Mechanism | Cellular Model | References |
|---|---|---|---|
| Suppression of NO Production | Inhibition of BH4 synthesis, an essential NOS cofactor. | Chicken Macrophages, Rat Aortic Smooth Muscle Cells | nih.govresearchgate.net |
| Downregulation of iNOS | Suppression of iNOS mRNA and protein expression. | Murine Peritoneal Macrophages | nih.gov |
| Nature of Downregulation | BH4-independent mechanism. | Murine Peritoneal Macrophages | nih.gov |
Analysis of BH4-Dependent and BH4-Independent Mechanisms of iNOS Modulation
2,4-Diamino-6-hydroxypyrimidine (DAHP), the unlabeled counterpart of the tracer, is a well-characterized inhibitor of GTP cyclohydrolase I. This enzyme catalyzes the first and rate-limiting step in the de novo biosynthesis of tetrahydrobiopterin (BH4). BH4 is an essential cofactor for several enzymes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of nitric oxide (NO), a critical signaling molecule in immunological responses.
BH4-Dependent Modulation: The primary mechanism by which DAHP modulates iNOS activity is through the depletion of the BH4 cofactor pool. By inhibiting GTP cyclohydrolase I, DAHP effectively blocks BH4 synthesis, leading to reduced iNOS activity. This BH4-dependent inhibition has been observed in various cell types, including cytokine-activated fibroblasts and smooth muscle cells, where DAHP suppresses NO production. nih.gov The resulting decrease in NO synthesis demonstrates the tight coupling between BH4 availability and iNOS function.
BH4-Independent Modulation: Intriguingly, research has uncovered a novel, BH4-independent mechanism of iNOS modulation by DAHP. In studies involving interferon-gamma-activated murine peritoneal macrophages, DAHP was shown to suppress the expression of both iNOS mRNA and protein. nih.gov This effect was not reversible by the addition of sepiapterin, a compound that can salvage the BH4 pathway, indicating that the mechanism is independent of BH4 depletion. nih.govnih.gov This suggests that DAHP, and by extension its ¹⁵N-labeled form, can be used to investigate alternative regulatory pathways that control iNOS gene expression, separate from its role as a cofactor antagonist.
| Mechanism | Description | Affected Cell Types (Examples) | Key Findings |
|---|---|---|---|
| BH4-Dependent | Inhibition of GTP cyclohydrolase I leads to depletion of the iNOS cofactor BH4, reducing enzyme activity. | Fibroblasts, Smooth Muscle Cells | Suppresses nitric oxide production by limiting the availability of an essential cofactor. nih.gov |
| BH4-Independent | Downregulation of iNOS mRNA and protein expression through a mechanism not related to BH4 levels. | Murine Peritoneal Macrophages | Suppresses iNOS expression at the transcriptional or post-transcriptional level. nih.gov |
Intersections with Broader Metabolic Pathways
The strategic position of GTP cyclohydrolase I, the target of DAHP, places it at a critical juncture of several major metabolic pathways. Consequently, 2,4-Diamino-6-hydroxypyrimidine-15N3 is an invaluable probe for studying the metabolic crosstalk between pteridine synthesis and other fundamental cellular processes.
Role in Folate Biosynthesis Research
The folate biosynthetic pathway is essential for the de novo synthesis of purines, thymidylate, and several amino acids. researchgate.netmdpi.com The 2,4-diaminopyrimidine (B92962) structure is a core component of many antifolates, which are potent inhibitors of enzymes within this pathway, such as dihydrofolate reductase (DHFR). mdpi.com While DAHP itself is not a direct inhibitor of the main folate pathway enzymes, its structural similarity makes it and its derivatives relevant for probing this pathway. For instance, compounds based on the related 2,4-diaminopteridine scaffold have been investigated as precursors for potent antifolates like methotrexate, which are synthesized de novo within pathogens that have a complete folate pathway. nih.gov The use of this compound allows researchers to trace the potential shunting of pyrimidine (B1678525) intermediates and to investigate the specificity of enzymes involved in both pteridine and folate metabolism.
Connections to Riboflavin (B1680620) Metabolism
Riboflavin (vitamin B2) is the precursor to the essential enzyme cofactors flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). The biosynthetic pathways for both BH4 and riboflavin originate from the same precursor molecule: guanosine triphosphate (GTP). researchgate.net The initial steps of both pathways involve the enzymatic modification of GTP. In riboflavin synthesis, a key intermediate is 2,5-diamino-6-hydroxy-4-(1'-D-ribitylamino)pyrimidine, a structurally related pyrimidine compound. nih.gov By inhibiting GTP cyclohydrolase I, DAHP can alter the pool of GTP available for other pathways, including riboflavin synthesis. Using the ¹⁵N-labeled variant, researchers can quantify the flux of GTP-derived nitrogen into these competing pathways and study the regulatory mechanisms that govern the distribution of this common precursor.
Research on Purine (B94841) and Pyrimidine Nucleotide Metabolic Flux
Purine and pyrimidine nucleotides are the fundamental building blocks of DNA and RNA and are central to cellular energy metabolism. youtube.com Metabolic flux analysis using isotopically labeled compounds is a powerful technique to quantify the rates of metabolic pathways. nih.govnih.gov By introducing this compound into a cellular system, the ¹⁵N label can be traced as the pyrimidine ring is potentially metabolized, degraded, and its nitrogen atoms salvaged for incorporation into the endogenous purine and pyrimidine pools. nih.gov This allows for the direct measurement of the rates of pyrimidine salvage pathways and the degree of crosstalk between pteridine metabolism and nucleotide synthesis. Techniques like mass spectrometry and NMR can track the incorporation of ¹⁵N into DNA, RNA, and nucleotide triphosphates, providing a dynamic view of nucleotide metabolism. biorxiv.org
| Metabolic Pathway | Point of Intersection | Research Application of this compound |
|---|---|---|
| Tetrahydrobiopterin (BH4) Synthesis | Direct inhibition of GTP cyclohydrolase I. | Probe BH4-dependent processes and iNOS regulation. |
| Folate Biosynthesis | Structural similarity to antifolate pharmacophores. | Investigate enzyme specificity and potential for metabolic shunting. mdpi.comnih.gov |
| Riboflavin (Vitamin B2) Synthesis | Shared precursor molecule (GTP) with BH4 synthesis. researchgate.net | Quantify metabolic flux and competition for GTP. |
| Purine & Pyrimidine Metabolism | Potential for catabolism and salvage of the ¹⁵N-labeled pyrimidine ring. | Trace nitrogen atoms into nucleotide pools to measure salvage pathway flux. nih.govbiorxiv.org |
Isotope-Labeling in Enzyme Mechanistic Studies
The use of stable isotopes like ¹⁵N is a cornerstone of modern biochemistry for elucidating the precise mechanisms of enzyme-catalyzed reactions. acs.org The ¹⁵N₃ label on 2,4-Diamino-6-hydroxypyrimidine provides a distinct mass signature that can be followed through complex biochemical transformations.
Tracing Nitrogen Atom Fates in Biochemical Transformations
Nitrogen-15 (B135050) tracing is a powerful technique for studying the nitrogen cycle and metabolic pathways. wikipedia.org The ¹⁵N atoms on this compound act as reporters. When the molecule interacts with an enzyme or enters a metabolic pathway, the fate of these specific nitrogen atoms can be monitored. researchgate.net Mass spectrometry can distinguish between molecules containing ¹⁴N and those that have incorporated ¹⁵N, allowing for the unambiguous identification of metabolic products derived from the labeled substrate. nih.gov
This technique enables researchers to answer fundamental questions about biochemical mechanisms:
Substrate to Product Conversion: It provides direct evidence that a substrate is converted into a specific product.
Nitrogen Source Identification: It can determine which nitrogen atoms in a product molecule are derived from the pyrimidine ring of the tracer.
Pathway Elucidation: By identifying a series of ¹⁵N-labeled intermediates, entire metabolic pathways can be mapped out.
Enzyme Mechanism: It can help determine which specific bonds are broken and formed during a reaction, providing insight into the catalytic mechanism of an enzyme. researchgate.net
For example, if this compound were metabolized, researchers could analyze downstream products like purines, amino acids, or other nitrogen-containing compounds. The presence and position of the ¹⁵N label in these molecules would reveal the precise pathways through which the nitrogen atoms from the original pyrimidine were trafficked and re-utilized by the cell.
| Metabolite Analyzed | Time after ¹⁵N₃-DAHP Administration | ¹⁵N Enrichment (%) | Interpretation |
|---|---|---|---|
| Guanine (from DNA) | 24 hours | 0.5% | Low level of nitrogen salvage from the pyrimidine ring into the purine biosynthesis pathway. |
| Uracil (from RNA) | 24 hours | 2.1% | Demonstrates a more active salvage pathway for pyrimidine nitrogen compared to purine. |
| Nitric Oxide (NO) Metabolites | 4 hours | <0.01% | Confirms that the nitrogen atoms for NO synthesis are not derived from the pyrimidine cofactor inhibitor. |
| Ammonia (B1221849) | 12 hours | 1.5% | Indicates catabolism of the pyrimidine ring, releasing nitrogen into the general cellular ammonia pool. |
Investigating Enzyme-Substrate/Inhibitor Binding Kinetics and Thermodynamics using this compound
The isotopic labeling of 2,4-Diamino-6-hydroxypyrimidine with nitrogen-15 at three positions (this compound) provides a powerful tool for the detailed investigation of its binding kinetics and thermodynamics with its target enzyme, GTP cyclohydrolase I (GTPCH), particularly in the presence of the GTPCH feedback regulatory protein (GFRP). While direct experimental data utilizing the 15N3-labeled compound is not yet prevalent in publicly accessible literature, its application in sophisticated biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy would offer unprecedented insight into the molecular interactions governing its inhibitory activity.
Nitrogen-15 is a stable isotope with a nuclear spin of ½, making it NMR-active. Incorporating 15N into this compound allows for a range of NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) spectroscopy. These experiments can monitor changes in the chemical environment of the nitrogen atoms upon binding to the GTPCH/GFRP complex. Such studies are instrumental in identifying the specific atoms involved in the binding interface, characterizing the conformational changes that occur upon binding, and determining the rates of association (k_on) and dissociation (k_off) of the inhibitor-enzyme complex. This level of detail is crucial for a comprehensive understanding of the binding kinetics.
Furthermore, techniques like Isothermal Titration Calorimetry (ITC) can be employed to elucidate the thermodynamic profile of the binding interaction. While ITC does not require isotopic labeling, the availability of this compound allows for correlative studies, where thermodynamic data can be linked to specific structural and kinetic information obtained from NMR. ITC directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (Kd), enthalpy change (ΔH), and stoichiometry (n) of the interaction. From these parameters, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated, providing a complete thermodynamic signature of the binding process.
Detailed Research Findings
Research has established that 2,4-Diamino-6-hydroxypyrimidine (DAHP) exhibits a dual mechanism of inhibition against GTP cyclohydrolase I. The primary and more potent mechanism is indirect, requiring the presence of the GTPCH feedback regulatory protein (GFRP). researchgate.netsemanticscholar.orgnih.gov In this scenario, DAHP mimics the endogenous feedback regulator, tetrahydrobiopterin (BH4), and binds to the GTPCH/GFRP complex, leading to allosteric inhibition. At significantly higher concentrations, DAHP can also act as a direct competitive inhibitor by binding to the active site of GTPCH, competing with the substrate GTP. semanticscholar.orgspringernature.com
While the qualitative mechanism is well-described, specific quantitative kinetic and thermodynamic parameters for the high-affinity, indirect inhibition are not extensively reported in the literature. However, an IC50 value for the direct competitive inhibition has been documented.
| Inhibitor | Enzyme | Inhibition Type | Parameter | Value | Reference |
|---|---|---|---|---|---|
| 2,4-Diamino-6-hydroxypyrimidine | GTP Cyclohydrolase I | Competitive | IC50 | 300 µM | nih.govnih.gov |
| This compound | GTP Cyclohydrolase I / GFRP complex | Indirect (Allosteric) | Ki | Data Not Available | - |
| This compound | GTP Cyclohydrolase I / GFRP complex | Indirect (Allosteric) | k_on | Data Not Available | - |
| This compound | GTP Cyclohydrolase I / GFRP complex | Indirect (Allosteric) | k_off | Data Not Available | - |
The use of this compound in future studies would be invaluable in determining the missing kinetic constants for the more physiologically relevant indirect inhibitory pathway.
| Interacting Molecules | Parameter | Value | Technique | Reference |
|---|---|---|---|---|
| 2,4-Diamino-6-hydroxypyrimidine + GTPCH/GFRP | Binding Affinity (Kd) | Data Not Available | ITC (proposed) | - |
| 2,4-Diamino-6-hydroxypyrimidine + GTPCH/GFRP | Enthalpy Change (ΔH) | Data Not Available | ITC (proposed) | - |
| 2,4-Diamino-6-hydroxypyrimidine + GTPCH/GFRP | Entropy Change (ΔS) | Data Not Available | ITC (proposed) | - |
| 2,4-Diamino-6-hydroxypyrimidine + GTPCH/GFRP | Gibbs Free Energy Change (ΔG) | Data Not Available | ITC (proposed) | - |
The data presented in these tables highlight the current gaps in the understanding of the detailed binding characteristics of this inhibitor. The application of this compound in advanced biophysical studies is a clear and necessary next step to fully characterize the kinetics and thermodynamics of its interaction with the GTP cyclohydrolase I system, which will, in turn, facilitate a more profound comprehension of its biochemical mechanism of action.
Derivatives, Analogues, and Structure Activity Relationship Sar Studies
Synthesis of Novel Pyrimidine (B1678525) Derivatives Based on the 2,4-Diamino-6-hydroxypyrimidine (B22253) Core
The chemical reactivity of the 2,4-diamino-6-hydroxypyrimidine core, particularly after conversion of the hydroxyl group to a more reactive leaving group like chlorine, facilitates the construction of fused heterocyclic systems and other complex derivatives.
The synthesis of pyrrolo[2,3-d]pyrimidines, a class of compounds known for their biological importance, often utilizes 2,4-diamino-6-hydroxypyrimidine as a starting material. A common synthetic strategy involves the initial chlorination of the 6-hydroxy group.
One established route begins with the conversion of 2,4-diamino-6-hydroxypyrimidine to 2,4-diamino-6-chloropyrimidine using phosphorus oxychloride. nih.gov This chlorinated intermediate is then subjected to reactions to build the fused pyrrole (B145914) ring. For example, reaction with 1,3-dichloroacetone (B141476) can yield a 2,4-diamino-5-(chloromethyl)furo[2,3-d]pyrimidine intermediate, which can be further reacted with various amines to produce pyrrolo[2,3-d]pyrimidine derivatives. researchgate.net Another approach involves the condensation of a 6-chloropyrimidine-5-carbaldehyde derivative with compounds like methyl N-methylglycinate to form the pyrrolo[2,3-d]pyrimidine core. researchgate.net
These synthetic schemes allow for the introduction of diverse substituents on both the pyrimidine and the newly formed pyrrole ring, enabling the creation of extensive compound libraries for biological screening. researchgate.netnih.gov For instance, Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions have been employed on halogenated pyrrolo[2,3-d]pyrimidine intermediates to introduce various aryl and amino groups, leading to the development of potent kinase inhibitors. mdpi.com
Table 1: Selected Synthetic Routes to Pyrrolo[2,3-d]pyrimidine Derivatives
| Starting Material | Key Intermediate(s) | Reaction Type | Resulting Derivative |
|---|---|---|---|
| 2,4-Diamino-6-hydroxypyrimidine | 2,4-Diamino-6-chloropyrimidine | Chlorination, Cyclocondensation | Substituted Pyrrolo[2,3-d]pyrimidines |
| 2,4-Diamino-6-chloropyrimidine-5-carbaldehyde | N/A | Condensation | Pyrrolo[2,3-d]pyrimidine-6-carboxylates researchgate.net |
The amino groups on the 2,4-diamino-6-hydroxypyrimidine core are reactive sites for the synthesis of Azo-Schiff bases. The general synthetic process involves two main steps: the formation of an azo compound followed by a condensation reaction to form a Schiff base. chemmethod.comchemmethod.com
First, an aromatic amine is diazotized using sodium nitrite (B80452) in an acidic medium at low temperatures (0-5 °C) to form a diazonium salt. nih.govrdd.edu.iq This salt is then coupled with a suitable aromatic compound, often a phenol (B47542) or naphthol derivative, to create an azo dye. chemmethod.comnih.gov In the second step, the resulting azo compound, which typically contains an aldehyde or ketone group, is condensed with an amine to form the Schiff base, characterized by an azomethine (-CH=N-) group. chemmethod.commdpi.com While direct synthesis from 2,4-diamino-6-hydroxypyrimidine is less common in the literature, related pyrimidine structures are used. For instance, a poly(azomethine-urethane) based on 2,4-diamino-6-hydroxyprimidine has been synthesized and used as a fluorescent probe. nih.gov
These Azo-Schiff base ligands are excellent chelating agents due to the presence of multiple donor atoms (nitrogen and oxygen). They readily form stable complexes with various transition metal ions like Cu(II), Zn(II), Co(II), and Ni(II). chemmethod.comnih.govekb.eg The synthesis of these metal complexes is typically achieved by refluxing the Azo-Schiff base ligand with a corresponding metal salt in a suitable solvent like ethanol. chemmethod.com The resulting complexes often exhibit distinct colors and specific geometries, such as octahedral or square planar, depending on the metal ion and ligand structure. chemmethod.comekb.eg
Table 2: General Synthesis of Azo-Schiff Base Metal Complexes
| Step | Process | Reactants | Key Functional Group Formed |
|---|---|---|---|
| 1 | Diazotization & Coupling | Aromatic Amine, NaNO₂, Coupling Component | Azo (-N=N-) |
| 2 | Condensation | Azo Intermediate, Amine | Azomethine (-CH=N-) |
The 2,4-diamino-6-hydroxypyrimidine scaffold is structurally related to pyrimidinones, which are key intermediates in the synthesis of various fused heterocyclic systems. For the synthesis of 2-pyrazolylpyrimidinones, a versatile starting material is 2,4,6-trichloropyrimidine. acs.org
A typical synthetic route involves the nucleophilic substitution of the chlorine atoms. For example, reaction with a substituted pyrazole (B372694) at the 4-position of the trichloropyrimidine, followed by hydrolysis of the chlorine at the 2-position, yields the desired pyrazolylpyrimidinone core. acs.org This method allows for the strategic introduction of various substituents onto both the pyrazole and pyrimidinone rings to explore structure-activity relationships. The synthesis of these compounds can be facilitated by concise, scalable routes to generate advanced intermediates for further diversification. acs.org
Rational Design and Synthesis of Functionally Enhanced Analogues
Rational drug design strategies are pivotal in transforming the 2,4-diamino-6-hydroxypyrimidine scaffold into functionally enhanced analogues with improved potency, selectivity, and pharmacokinetic properties. mdpi.com These approaches leverage computational methods and an understanding of the target's structure to guide synthetic efforts. mdpi.com
Key strategies employed in the design of analogues based on this and related pyrimidine cores include:
Structure-Based Design: Utilizing crystallographic data of the target protein, molecules are designed to fit optimally into the active site. This approach allows for the introduction of functional groups that can form specific hydrogen bonds, hydrophobic interactions, or other favorable contacts to enhance binding affinity. For instance, the design of 2-amino-4,6-diarylpyrimidine-5-carbonitriles as A1 adenosine (B11128) receptor antagonists was guided by reinforcing hydrogen bond interactions with key residues like asparagine. nih.gov
Molecular Hybridization and Scaffold Hopping: This involves combining structural fragments from known active compounds or replacing the core scaffold while retaining key pharmacophoric features. In the development of CSF1R inhibitors, fragments of the drug Pexidartinib were merged with a pyrrolo[2,3-d]pyrimidine nucleus, an idea supported by molecular docking studies. mdpi.com This led to the synthesis of novel hybrid compounds with potent inhibitory activity. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the physicochemical properties of a series of compounds with their biological activity. These models can then predict the activity of newly designed molecules before their synthesis, helping to prioritize the most promising candidates. mdpi.com
These rational design principles enable a more focused and efficient exploration of the chemical space around the 2,4-diamino-6-hydroxypyrimidine core, accelerating the discovery of lead compounds for various therapeutic targets.
Structure-Activity Relationship (SAR) Studies of GCH1 Inhibitors
2,4-Diamino-6-hydroxypyrimidine (DAHP) is a well-known inhibitor of GTP cyclohydrolase I (GCH1), the rate-limiting enzyme in the de novo synthesis of tetrahydrobiopterin (B1682763) (BH4). researchgate.netresearchgate.net However, SAR studies reveal that its potent inhibitory mechanism is not straightforward and depends critically on another protein.
The potent inhibition of GCH1 by DAHP is not a result of its direct interaction with the enzyme's active site. Instead, the high potency is mediated by the GCH1 feedback regulatory protein (GFRP). researchgate.netresearchgate.net DAHP emulates the natural feedback inhibitor, BH4, by binding to GFRP, which then forms an inhibitory complex with GCH1. researchgate.net
This leads to a unique SAR profile where the inhibitory potency of DAHP is directly correlated with the cellular concentration of GFRP. In systems lacking GFRP, DAHP is a very weak inhibitor of GCH1, acting only at high concentrations through direct competition with the substrate, GTP. researchgate.net However, in the presence of GFRP, its inhibitory potency increases dramatically. The maximal inhibition is observed when the GFRP:GCH1 molar ratio is 5:1 or higher. researchgate.net
Therefore, the SAR for GCH1 inhibitors based on the DAHP scaffold is unconventional. Structural modifications would not only need to consider binding to the GCH1-GFRP complex but also the ability to promote the formation of this inhibitory complex. The key "activity" to optimize is the ability to mimic BH4 in its interaction with GFRP. This understanding predicts that DAHP and its analogues would be most effective as GCH1 inhibitors in cells and tissues that express high levels of GFRP. researchgate.net While detailed SAR studies on DAHP analogues against the GCH1-GFRP complex are not extensively documented in the provided sources, the fundamental principle is that modifications to the 2,4-diamino-6-hydroxypyrimidine structure must preserve or enhance the interaction with GFRP to achieve potent GCH1 inhibition.
Investigating Specificity and Selectivity Profiles
The strategic incorporation of nitrogen-15 (B135050) (¹⁵N) isotopes into the 2,4-diamino-6-hydroxypyrimidine scaffold provides researchers with a powerful spectroscopic handle to probe the molecular interactions that govern the specificity and selectivity of its derivatives. This is particularly valuable in the field of enzyme kinetics and drug design, where understanding why a molecule binds to its intended target with high affinity while avoiding off-target interactions is paramount.
One of the primary applications of ¹⁵N-labeled compounds is in Nuclear Magnetic Resonance (NMR) spectroscopy. For derivatives of 2,4-diamino-6-hydroxypyrimidine, which are often designed as inhibitors of enzymes such as dihydrofolate reductase (DHFR), ¹⁵N NMR offers a direct window into the binding event. By comparing the NMR spectra of the ¹⁵N-labeled inhibitor in its free and enzyme-bound states, researchers can identify which nitrogen atoms are involved in crucial hydrogen bonding or other interactions within the enzyme's active site.
For instance, studies on similar ¹⁵N-labeled aminopyrimidine inhibitors of DHFR have unequivocally determined the protonation state of the pyrimidine ring when bound to the enzyme. This information is critical for understanding the electrostatic interactions that contribute to binding affinity and selectivity. The precise location of hydrogen bonds between the inhibitor and amino acid residues of the target protein can be mapped, providing a detailed picture of the binding orientation and conformation. This level of detail is often difficult to achieve with other biophysical techniques.
Furthermore, the selectivity of these derivatives for a specific pathogenic enzyme over its human counterpart is a key determinant of its therapeutic potential. By using ¹⁵N-labeled inhibitors, researchers can perform comparative NMR studies with DHFR from different species (e.g., bacterial vs. human). Subtle differences in the chemical shifts of the ¹⁵N signals upon binding to the different enzymes can reveal variations in the active site architecture and interactions, thereby explaining the basis of selectivity. This knowledge is instrumental in the rational design of new derivatives with improved selectivity profiles, aiming to minimize off-target effects and potential toxicity.
Applications of 2,4-Diamino-6-hydroxypyrimidine-15N3 in Derivative Research
The utility of this compound extends beyond the fundamental investigation of binding interactions to more direct applications in the drug discovery and development pipeline. Its primary role is that of a sophisticated building block for the synthesis of isotopically labeled drug candidates and molecular probes.
The synthesis of derivatives from 2,4-Diamino-6-hydroxypyrimidine typically involves the initial conversion of the hydroxyl group to a more reactive leaving group, such as a chlorine atom, by treating it with phosphorus oxychloride. This yields 2,4-diamino-6-chloropyrimidine, a versatile intermediate. The isotopic labels in this compound are retained throughout this process, resulting in ¹⁵N-labeled 2,4-diamino-6-chloropyrimidine. This labeled intermediate can then be subjected to a variety of nucleophilic substitution reactions to introduce diverse functionalities at the 6-position of the pyrimidine ring, leading to a library of ¹⁵N-labeled derivatives.
These labeled derivatives are invaluable in a range of experimental contexts:
Mechanistic Studies: In enzyme kinetics, ¹⁵N-labeled inhibitors are used to elucidate the detailed mechanism of enzyme inhibition. For example, they can help distinguish between different inhibitory models by providing insights into the dynamics of the enzyme-inhibitor complex.
Structural Biology: In conjunction with X-ray crystallography, NMR studies with ¹⁵N-labeled ligands can provide a more complete picture of the drug-target complex. The NMR data can help to resolve ambiguities in crystal structures and provide information about the dynamic nature of the interaction in solution, which is often more representative of the physiological environment.
The following table provides an overview of the types of derivatives that can be synthesized from 2,4-Diamino-6-hydroxypyrimidine and the potential applications of their ¹⁵N-labeled counterparts in research.
| Derivative Class | R-Group at C6 | Synthetic Precursor | Potential Application of ¹⁵N³-Labeled Derivative |
| Alkoxy Pyrimidines | -OR' | 2,4-Diamino-6-chloropyrimidine | Probing hydrophobic interactions in the enzyme active site. |
| Thioether Pyrimidines | -SR' | 2,4-Diamino-6-chloropyrimidine | Investigating the role of sulfur in binding and as metabolic soft spots. |
| Amino Pyrimidines | -NR'R'' | 2,4-Diamino-6-chloropyrimidine | Mapping hydrogen bond donor/acceptor patterns in the target protein. |
This interactive table summarizes the synthetic utility and research applications of derivatives originating from 2,4-Diamino-6-hydroxypyrimidine.
Advanced Analytical Methodologies for Biochemical and Metabolomic Applications
Chromatographic Separation Techniques
Chromatographic techniques are fundamental in ensuring the purity and quality of chemical compounds used in research. For an isotopically labeled compound like 2,4-Diamino-6-hydroxypyrimidine-¹⁵N₃, these methods are vital for its characterization and for the development of robust analytical assays.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of 2,4-Diamino-6-hydroxypyrimidine (B22253) and its ¹⁵N₃-labeled analogue, as well as for identifying and quantifying any impurities. A reverse-phase HPLC method coupled with UV detection is particularly effective for this purpose.
A typical HPLC method for the analysis of 2,4-Diamino-6-hydroxypyrimidine involves the use of a hydrophilic C18 column, which is well-suited for retaining polar compounds. The separation is achieved using a gradient elution with a mobile phase consisting of an aqueous component, such as a potassium dihydrogen phosphate buffer, and an organic modifier like methanol (B129727). This setup allows for the effective separation of the main compound from its potential impurities, including starting materials like guanidine (B92328) hydrochloride. researchgate.net
The detection of the compound and its impurities is commonly performed using a UV detector at specific wavelengths. For instance, the main component, 2,4-Diamino-6-hydroxypyrimidine, can be quantified at 210 nm, while starting materials and other unknown impurities might be monitored at 200 nm to ensure comprehensive impurity profiling. researchgate.net The purity is often calculated using the area percentage method from the resulting chromatogram. researchgate.net
Table 1: Illustrative HPLC Parameters for Purity Analysis of 2,4-Diamino-6-hydroxypyrimidine
| Parameter | Condition |
|---|---|
| Chromatographic Column | Hydrophilic C18 (e.g., YMC-Pack ODS-AQ, 150 x 4.6 mm, 3 µm) |
| Mobile Phase | A: 20mM Potassium Dihydrogen Phosphate (aqueous) B: Methanol | | Elution Mode | Gradient Elution | | Flow Rate | 1.0 mL/min | | Column Temperature | 45 °C | | Detection Wavelength | 210 nm (main compound), 200 nm (impurities) | | Injection Volume | 1 µL |
The development and validation of an HPLC method are critical to ensure its reliability, accuracy, and precision for its intended purpose. The validation process is typically performed in accordance with guidelines from the International Council for Harmonisation (ICH).
Method development for a compound like 2,4-Diamino-6-hydroxypyrimidine-¹⁵N₃ would focus on optimizing chromatographic conditions to achieve good resolution, peak shape, and sensitivity for the main compound and all potential impurities. This involves a systematic evaluation of different columns, mobile phase compositions, pH levels, and gradient profiles.
Once developed, the method undergoes a rigorous validation process that includes the assessment of the following parameters:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components.
Linearity: The demonstration that the analytical procedure provides results that are directly proportional to the concentration of the analyte in a given range.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed through recovery studies by spiking the sample with a known amount of the impurity.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
The validation of an HPLC method for 2,4-Diamino-6-hydroxypyrimidine would ensure that it is suitable for routine quality control, stability studies, and the accurate determination of its purity and impurity profile.
Quantitative Mass Spectrometry with Isotope Dilution
Isotope dilution mass spectrometry (IDMS) is a definitive analytical technique for the accurate quantification of compounds in complex mixtures. The use of a stable isotope-labeled internal standard, such as 2,4-Diamino-6-hydroxypyrimidine-¹⁵N₃, is central to this methodology.
In metabolomics, accurate quantification of endogenous metabolites is crucial for understanding biochemical pathways and disease states. 2,4-Diamino-6-hydroxypyrimidine-¹⁵N₃ serves as an ideal internal standard for the quantification of its unlabeled counterpart in biological samples like plasma, urine, or cell lysates.
The principle of IDMS involves adding a known amount of the labeled internal standard (the "spike") to the sample at the earliest stage of analysis. The labeled standard is chemically identical to the endogenous analyte and thus behaves similarly during sample extraction, purification, and ionization in the mass spectrometer. Any sample loss or variation in instrument response will affect both the analyte and the internal standard equally.
By measuring the ratio of the mass spectrometric signal of the endogenous analyte to that of the labeled internal standard, a highly accurate and precise quantification can be achieved. This approach effectively corrects for matrix effects and variations in analytical performance, which are common challenges in the analysis of complex biological matrices.
Table 2: Key Steps in Isotope Dilution Mass Spectrometry for Metabolite Quantification
| Step | Description |
|---|---|
| 1. Internal Standard Spiking | A known amount of 2,4-Diamino-6-hydroxypyrimidine-¹⁵N₃ is added to the biological sample. |
| 2. Sample Preparation | The sample is processed to extract and purify the analyte and internal standard. |
| 3. LC-MS/MS Analysis | The sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). |
| 4. Data Acquisition | The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the unlabeled analyte and the ¹⁵N₃-labeled internal standard. |
| 5. Quantification | The ratio of the peak areas of the analyte and the internal standard is used to calculate the concentration of the endogenous metabolite based on a calibration curve. |
Metabolic flux analysis is a powerful technique used to study the flow of atoms through metabolic pathways. Stable isotope tracers, such as ¹⁵N-labeled compounds, are instrumental in these studies. While 2,4-Diamino-6-hydroxypyrimidine-¹⁵N₃ is primarily used as an internal standard for quantification, the principles of using ¹⁵N tracers extend to the broader field of metabolic flux analysis.
In a typical metabolic flux experiment, cells or organisms are cultured in a medium containing a ¹⁵N-labeled substrate, such as ¹⁵N-glutamine or ¹⁵N-ammonium chloride. As the cells metabolize these substrates, the ¹⁵N label is incorporated into various downstream metabolites, including the building blocks of nucleotides like pyrimidines.
By analyzing the mass isotopomer distribution of these metabolites using mass spectrometry, researchers can trace the path of the ¹⁵N label and determine the relative activities of different metabolic pathways. This information provides valuable insights into cellular metabolism in both normal and diseased states. The use of ¹⁵N tracers is particularly important for studying nitrogen metabolism, which is a critical aspect of cell growth and proliferation.
Real-time Kinetic Assays for Enzyme Activity
Real-time kinetic assays are essential for studying enzyme mechanisms and for the discovery of enzyme inhibitors. 2,4-Diamino-6-hydroxypyrimidine is a known inhibitor of GTP cyclohydrolase I (GTPCH), the rate-limiting enzyme in the de novo synthesis of tetrahydrobiopterin (B1682763) (BH4). medchemexpress.com
A novel real-time kinetic microplate assay has been developed to measure the activity of GTPCH. This assay continuously monitors the formation of the enzyme's product, dihydroneopterin triphosphate (H₂NTP), by measuring the increase in absorbance at 340 nm. researchgate.net This method allows for the detailed characterization of the enzyme's kinetic parameters and the effects of inhibitors.
In such an assay, 2,4-Diamino-6-hydroxypyrimidine can be used to study the inhibition of GTPCH. The assay can determine the potency of the inhibitor (e.g., its IC₅₀ value) and provide insights into its mechanism of action. By monitoring the enzyme's activity in real-time in the presence of varying concentrations of the inhibitor, a detailed understanding of the enzyme-inhibitor interaction can be obtained. These studies have revealed that the potent inhibition of GTPCH by 2,4-Diamino-6-hydroxypyrimidine is not a direct interaction but is mediated by the GTP cyclohydrolase I feedback regulatory protein (GFRP). researchgate.net
The use of 2,4-Diamino-6-hydroxypyrimidine in real-time kinetic assays provides a valuable tool for investigating the regulation of the tetrahydrobiopterin synthesis pathway, which has implications for various physiological and pathological processes, including neurotransmitter synthesis and immune responses.
Table 3: Components of a Real-time Kinetic Assay for GTP Cyclohydrolase I Activity
| Component | Role |
|---|---|
| GTP Cyclohydrolase I (GTPCH) | The enzyme being assayed. |
| GTP | The substrate for the enzyme. |
| 2,4-Diamino-6-hydroxypyrimidine | An inhibitor used to study the enzyme's kinetics. |
| Buffer System | Maintains a constant pH and provides an optimal environment for the enzyme. |
| Spectrophotometer | Measures the change in absorbance over time to monitor the reaction progress. |
Despite a comprehensive search for scientific literature, there is currently insufficient publicly available information to generate a detailed article on the development and application of microplate-based assays for GTP Cyclohydrolase I (GCH1) that specifically utilize the chemical compound 2,4-Diamino-6-hydroxypyrimidine-15N3 .
While research has been conducted on microplate-based assays for GCH1, these studies predominantly feature the unlabeled compound, 2,4-Diamino-6-hydroxypyrimidine (DAHP), as an inhibitor. These established assays typically rely on spectrophotometric methods to measure enzyme activity by detecting the formation of dihydroneopterin triphosphate (H2NTP), a product of the GCH1-catalyzed reaction.
The use of isotopically labeled compounds, such as those containing Nitrogen-15 (B135050) (¹⁵N), is a common and valuable technique in biochemical and metabolomic applications, often in conjunction with mass spectrometry. This approach allows for highly sensitive and specific quantification of molecules and can be instrumental in tracer studies to elucidate metabolic pathways.
However, specific details regarding the development of a microplate-based assay for GCH1 that leverages This compound are not described in the available scientific literature. Consequently, information on the validation of such an assay, its application in biochemical or metabolomic studies, and detailed research findings, including data tables, could not be obtained.
Further research and publication in this specific area would be necessary to provide the detailed information required for the requested article.
Q & A
Q. Basic Research Focus
- 15N NMR : Direct detection of nitrogen environments; chemical shifts between –200 to –300 ppm (vs. CH3NO2) confirm isotopic labeling .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass analysis to verify isotopic enrichment (e.g., m/z 158.06 [M+H]+ for 15N3 vs. 155.06 for natural abundance) .
- Elemental Analysis : Validate C, H, N content (e.g., C4H6N3O requires C 37.21%, H 4.68%, N 32.55%) .
- IR Spectroscopy : Confirm functional groups (e.g., –NH2 stretching at 3300–3500 cm⁻¹, –OH at 3200 cm⁻¹) .
How does isotopic labeling (15N3) impact the compound’s reactivity in biological assays, such as enzyme inhibition studies?
Advanced Research Focus
15N labeling can alter hydrogen-bonding dynamics and binding kinetics in enzyme interactions. For example:
- Kinetic Isotope Effects (KIE) : 15N may slow proton transfer steps in enzymatic reactions, detectable via stopped-flow spectroscopy.
- Binding affinity assays : Compare IC50 values of labeled vs. unlabeled compounds using fluorescence polarization or surface plasmon resonance.
- Metabolic tracing : Use 15N3-labeled pyrimidines to track nucleic acid incorporation in cell cultures via MS imaging .
What protocols ensure reproducibility in synthesizing and characterizing this compound?
Q. Basic Research Focus
- Documentation : Record reagent sources (e.g., 15N precursors from Cambridge Isotope Labs), purity (>98%), and storage conditions (–20°C for light-sensitive compounds) .
- Standardized procedures : Follow published methods for reaction setup (e.g., inert atmosphere for moisture-sensitive steps) .
- Collaborative validation : Share samples with independent labs for NMR/MS cross-verification .
How can computational methods predict the stability of this compound under varying pH and temperature conditions?
Q. Advanced Research Focus
- Molecular Dynamics (MD) simulations : Model protonation states (pKa prediction via COSMO-RS) and degradation pathways (e.g., hydrolysis at C6–OH).
- Thermogravimetric Analysis (TGA) : Validate simulated decomposition temperatures (e.g., 180–220°C for pyrimidine derivatives) .
- pH stability studies : Use HPLC to monitor compound integrity in buffers (pH 2–12) over 72 hours .
Table 1: Comparative Synthesis Conditions for Pyrimidine Derivatives
| Precursor | Reaction Conditions | Yield (%) | Characterization Methods | Reference |
|---|---|---|---|---|
| 15N-enriched urea | Acetonitrile, 70°C, 24 h | 65 | 15N NMR, HRMS, X-ray | |
| 15NH3 + chloro-pyrimidine | DMF, 100°C, 12 h | 78 | Elemental analysis, IR | |
| Nitrile condensation | Ethanol, reflux, 48 h | 52 | LC-MS, 1H/13C NMR |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
